Influenza virus-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

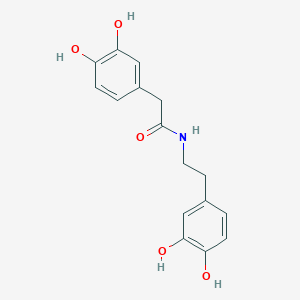

C16H17NO5 |

|---|---|

Molecular Weight |

303.31 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide |

InChI |

InChI=1S/C16H17NO5/c18-12-3-1-10(7-14(12)20)5-6-17-16(22)9-11-2-4-13(19)15(21)8-11/h1-4,7-8,18-21H,5-6,9H2,(H,17,22) |

InChI Key |

YZULXEMRJVYJIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCNC(=O)CC2=CC(=C(C=C2)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Influenza Virus Life Cycle: A Technical Guide to Inhibitor Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses remain a persistent global health threat, driving seasonal epidemics and occasional pandemics with significant morbidity and mortality. The continuous evolution of these viruses necessitates a robust pipeline of antiviral therapies with diverse mechanisms of action. While a specific compound denoted as "Influenza virus-IN-1" is not characterized in the scientific literature, this guide provides an in-depth technical overview of the core mechanisms of action for major classes of influenza virus inhibitors. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-influenza therapeutics. We will explore the molecular interactions and downstream effects of inhibitors that target distinct stages of the viral life cycle, from entry into the host cell to the release of progeny virions.

The Influenza Virus Life Cycle: A Battlefield for Antiviral Intervention

The replication of the influenza virus is a multi-step process that offers several key targets for therapeutic intervention. Understanding this cycle is fundamental to appreciating the mechanisms of various antiviral agents. The primary stages include:

-

Entry: Attachment of the viral hemagglutinin (HA) protein to sialic acid receptors on the host cell surface, followed by endocytosis.

-

Uncoating: Acidification of the endosome triggers conformational changes in HA, leading to fusion of the viral and endosomal membranes and release of the viral ribonucleoproteins (vRNPs) into the cytoplasm. The M2 ion channel plays a crucial role in this process for influenza A viruses.

-

Replication and Transcription: vRNPs are imported into the nucleus where the viral RNA-dependent RNA polymerase (RdRp) complex, consisting of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA), orchestrates transcription of viral mRNA and replication of the viral RNA genome.[1]

-

Protein Synthesis and Assembly: Viral mRNAs are translated by the host cell machinery. Newly synthesized viral proteins and vRNAs are assembled into new virions at the host cell membrane.

-

Budding and Release: Progeny virions bud from the host cell membrane. The viral neuraminidase (NA) protein is essential for cleaving sialic acid residues to release the new virions and prevent their aggregation.[2]

The following sections will delve into the specific mechanisms by which different classes of inhibitors disrupt these critical stages.

Inhibitors of Viral Entry

Entry inhibitors represent a promising class of antivirals that block the initial stages of infection.[3] These agents primarily target the viral hemagglutinin protein, preventing either attachment to host cells or the conformational changes required for membrane fusion.

Mechanism of Action

Hemagglutinin-targeted entry inhibitors can be broadly categorized based on their specific binding sites and mechanisms:

-

Receptor Binding Site Blockers: These molecules are designed to occupy the sialic acid binding pocket on the HA protein, thereby preventing the virus from attaching to host cell receptors.

-

Fusion Inhibitors: These compounds typically bind to the stem region of the HA protein. This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes.[4] By blocking fusion, the viral genome is trapped within the endosome and cannot be released into the cytoplasm to initiate replication.[4][5]

Experimental Protocols for Characterizing Entry Inhibitors

Hemagglutinin Inhibition (HAI) Assay: This classical assay is used to screen for compounds that block the receptor-binding activity of HA.

-

Principle: Influenza virus can agglutinate red blood cells (RBCs) by binding to sialic acid residues on their surface. An inhibitor that blocks the receptor-binding site of HA will prevent this agglutination.

-

Methodology:

-

A standardized amount of influenza virus is serially diluted.

-

Each dilution is mixed with a fixed concentration of the test compound and incubated.

-

A suspension of RBCs (typically from chicken or turkey) is added to each well.

-

The plate is incubated to allow for agglutination.

-

The highest dilution of the compound that inhibits hemagglutination is determined.

-

Microneutralization Assay: This assay assesses the ability of a compound to prevent viral infection of cultured cells.

-

Principle: The assay measures the reduction in viral replication in the presence of the inhibitor.

-

Methodology:

-

Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates.

-

The test compound is serially diluted and pre-incubated with a known amount of influenza virus.

-

The virus-compound mixture is added to the MDCK cell monolayers and incubated.

-

After incubation, the cytopathic effect (CPE) is observed, or the amount of viral protein (e.g., nucleoprotein) is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

The 50% inhibitory concentration (IC50) is calculated.

-

Content-Mixing Assay (for Fusion Inhibition): This assay directly measures the fusion of viral and cellular membranes.

-

Principle: Lipophilic fluorescent dyes are incorporated into the viral membrane at a self-quenching concentration. Fusion with a target membrane leads to dilution of the dye and a corresponding increase in fluorescence.

-

Methodology:

-

Purified virus is labeled with a lipophilic dye (e.g., octadecylrhodamine B chloride).

-

The labeled virus is incubated with target liposomes or cells in the presence of the test compound.

-

The pH is lowered to trigger fusion.

-

The increase in fluorescence is measured over time using a fluorometer.

-

Visualization of the Viral Entry and Inhibition

Caption: Inhibition of influenza virus entry by blocking hemagglutinin function.

Inhibitors of Viral RNA Polymerase

The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex essential for viral gene transcription and genome replication.[1] Its highly conserved structure across different influenza virus types makes it an attractive target for broad-spectrum antiviral drugs.[6] Polymerase inhibitors can target different subunits of the RdRp complex.[7]

Mechanisms of Action

-

PB1 Subunit Inhibitors (e.g., Favipiravir): Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[6] Favipiravir-RTP is recognized by the viral RdRp as a purine nucleotide and is incorporated into the nascent viral RNA strand.[8] This incorporation can lead to chain termination or act as a mutagen, causing an increase in lethal mutations in the viral genome.[6][8]

-

PB2 Subunit Inhibitors (e.g., Pimodivir): The PB2 subunit is responsible for "cap-snatching," a process where the virus cleaves the 5' cap from host cell mRNAs to use as a primer for its own transcription.[1] Pimodivir binds to the cap-binding domain of the PB2 subunit, preventing it from binding to host cell mRNA caps and thereby inhibiting viral transcription.[8]

-

PA Subunit Inhibitors (e.g., Baloxavir marboxil): Baloxavir marboxil is a prodrug that is hydrolyzed to its active form, baloxavir acid.[6] Baloxavir acid targets the endonuclease activity of the PA subunit, which is responsible for cleaving the host mRNA after the cap is bound by PB2.[1] By inhibiting the PA endonuclease, baloxavir acid effectively blocks the cap-snatching process and viral mRNA synthesis.[6][8]

Experimental Protocols for Characterizing Polymerase Inhibitors

In Vitro Polymerase Activity Assay: This assay directly measures the activity of the viral RdRp complex.

-

Principle: A purified or reconstituted RdRp complex is used to measure the incorporation of radiolabeled or fluorescently tagged nucleotides into a template RNA.

-

Methodology:

-

The RdRp complex is purified from virus-infected cells or expressed and purified from recombinant systems.

-

The complex is incubated with a viral RNA template, primers (for transcription), and a mixture of nucleotides, including a labeled nucleotide (e.g., [α-³²P]GTP).

-

The reaction is carried out in the presence of varying concentrations of the test inhibitor.

-

The newly synthesized RNA is separated by gel electrophoresis and quantified by autoradiography or fluorescence imaging.

-

Cap-Snatching Assay: This assay specifically measures the endonuclease activity of the PA subunit.

-

Principle: A radiolabeled capped RNA substrate is incubated with the RdRp complex, and the cleavage products are analyzed.

-

Methodology:

-

A short, capped RNA molecule is synthesized and labeled (e.g., with ³²P at the 5' cap).

-

The labeled substrate is incubated with the RdRp complex in the presence of the test inhibitor.

-

The reaction products are resolved on a polyacrylamide gel.

-

Inhibition of cap-snatching is observed as a decrease in the amount of cleaved RNA product.

-

Visualization of Polymerase Inhibition

Caption: Mechanisms of action for influenza polymerase inhibitors targeting the RdRp complex.

Inhibitors of Viral Egress

The final stage of the influenza virus life cycle, the release of new virions from the infected cell, is another critical target for antiviral intervention. Neuraminidase inhibitors are the most well-known class of drugs that act at this stage.[2][9]

Mechanism of Action

Neuraminidase (NA) is a viral surface glycoprotein that functions as an enzyme to cleave terminal sialic acid residues from glycoconjugates.[10][11] This activity is crucial for several reasons:

-

Release of Progeny Virions: Hemagglutinin on the surface of newly formed virions binds to sialic acid on the host cell surface, causing the virions to remain tethered to the cell. NA cleaves these sialic acid residues, allowing the virions to be released.[2][12]

-

Prevention of Viral Aggregation: NA removes sialic acid from the viral glycoproteins themselves, preventing the newly released virions from clumping together.

-

Penetration of Mucus: NA may also help the virus penetrate the mucus layer of the respiratory tract to reach the underlying epithelial cells.

Neuraminidase inhibitors are sialic acid analogs that competitively inhibit the active site of the NA enzyme.[10][12] By blocking NA activity, these drugs prevent the release of progeny virions, leading to their aggregation at the cell surface and limiting the spread of infection.[2][9]

Experimental Protocols for Characterizing Neuraminidase Inhibitors

Neuraminidase Inhibition Assay: This is a standard enzymatic assay to measure the inhibition of NA activity.

-

Principle: The assay uses a fluorogenic or chemiluminescent substrate that, when cleaved by NA, releases a detectable signal.

-

Methodology:

-

Purified virus or recombinant NA is incubated with a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

The reaction is carried out in the presence of varying concentrations of the test inhibitor.

-

The fluorescence of the released 4-methylumbelliferone is measured at an appropriate excitation and emission wavelength.

-

The IC50 value is calculated based on the reduction in NA activity.

-

Plaque Reduction Assay: This assay assesses the ability of an inhibitor to prevent the spread of the virus in a cell culture monolayer.

-

Principle: In a semi-solid overlay, the spread of the virus is limited to adjacent cells, forming localized areas of cell death called plaques. An effective inhibitor will reduce the number and/or size of these plaques.

-

Methodology:

-

Confluent monolayers of MDCK cells are infected with a low dose of influenza virus.

-

After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing the test inhibitor at various concentrations.

-

The plates are incubated for several days to allow for plaque formation.

-

The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

The number and size of plaques are quantified, and the IC50 is determined.

-

Visualization of Neuraminidase Inhibition

Caption: Mechanism of neuraminidase inhibitors in preventing the release of new virions.

Host-Targeted Antivirals

An alternative strategy to directly targeting viral proteins is to target host cell factors that the virus relies on for its replication.[13] This approach has the potential advantage of a higher barrier to resistance, as the virus would need to adapt to changes in the host cellular machinery.

Mechanisms of Action

Host-targeted antivirals can interfere with various cellular processes, including:

-

Signal Transduction Pathways: Influenza virus infection activates several host cell signaling pathways, such as the Raf/MEK/ERK and PI3K/Akt pathways, to support its replication. Inhibitors of these pathways can indirectly suppress viral replication.

-

Host Proteases: The cleavage of the HA precursor (HA0) into HA1 and HA2 subunits by host proteases is essential for viral infectivity. Inhibitors of these proteases can prevent HA activation and subsequent membrane fusion.

-

Cellular Trafficking: The virus utilizes host cell trafficking machinery for the transport of viral components. Drugs that disrupt these processes can inhibit viral assembly and release.

Experimental Protocols for Characterizing Host-Targeted Antivirals

The characterization of host-targeted antivirals involves a combination of virological and cell biology techniques.

-

High-Throughput Screening (HTS): HTS of compound libraries using cell-based assays can identify molecules that inhibit viral replication.

-

Mechanism of Action Studies: Once a hit is identified, further studies are needed to determine its cellular target. This may involve:

-

Target Deconvolution: Using techniques such as affinity chromatography, proteomics, or genetic approaches (e.g., siRNA screens) to identify the host protein that the compound binds to.

-

Pathway Analysis: Using reporter assays, Western blotting, or phosphoproteomics to determine if the compound modulates specific signaling pathways.

-

Quantitative Data on Influenza Virus Inhibitors

The potency of antiviral compounds is typically expressed as the 50% inhibitory concentration (IC50) or the 50% effective concentration (EC50). These values represent the concentration of the drug required to inhibit viral replication or a specific enzymatic activity by 50%. It is important to note that these values can vary significantly depending on the influenza virus strain, the cell type used in the assay, and the specific experimental conditions. The following table provides a representative overview of the classes of inhibitors and their targets.

| Inhibitor Class | Example Drug(s) | Viral Target | Mechanism of Action |

| Entry Inhibitors | Umifenovir | Hemagglutinin (HA) | Prevents membrane fusion by stabilizing the pre-fusion conformation of HA.[14] |

| Polymerase Inhibitors | |||

| PA Endonuclease Inhibitor | Baloxavir marboxil | PA subunit of RdRp | Inhibits the "cap-snatching" mechanism required for viral mRNA synthesis.[1] |

| PB1 Inhibitor | Favipiravir | PB1 subunit of RdRp | Acts as a chain terminator and induces lethal mutagenesis during RNA replication.[8] |

| PB2 Inhibitor | Pimodivir | PB2 subunit of RdRp | Blocks the binding of the PB2 cap-binding domain to host cell mRNA caps.[8] |

| Neuraminidase Inhibitors | Oseltamivir, Zanamivir, Peramivir, Laninamivir | Neuraminidase (NA) | Sialic acid analogs that competitively inhibit NA, preventing the release of progeny virions.[2][14] |

| M2 Ion Channel Blockers | Amantadine, Rimantadine | M2 Protein | Block the M2 ion channel, preventing viral uncoating (effective against Influenza A only).[14] |

Conclusion

The development of antiviral drugs against influenza has made significant strides, with several classes of inhibitors targeting different stages of the viral life cycle now available. From blocking viral entry and uncoating to inhibiting the core replication machinery and preventing the release of new virions, these diverse mechanisms of action provide a multi-pronged approach to combating influenza infections. For researchers and drug development professionals, a deep understanding of these molecular mechanisms is crucial for identifying novel drug targets, designing more potent and broad-spectrum inhibitors, and developing strategies to overcome the persistent challenge of antiviral resistance. The continued exploration of both virus- and host-targeted therapies will be essential for improving our preparedness for future seasonal epidemics and pandemics.

References

- 1. What are influenza virus polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Influenza Virus Entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitors of Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. restoredcdc.org [restoredcdc.org]

- 11. pediaa.com [pediaa.com]

- 12. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 13. Targeting the host or the virus: Current and novel concepts for antiviral approaches against influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]

Target Identification for Novel Influenza Virus Inhibitors: A Technical Guide

This guide provides a comprehensive overview of the methodologies and strategic considerations for identifying the molecular target of a novel anti-influenza compound, exemplified here as "Influenza virus-IN-1". This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Introduction to Influenza Virus and Therapeutic Targets

Influenza A virus, a member of the Orthomyxoviridae family, is a significant human pathogen responsible for seasonal epidemics and occasional pandemics[1][2]. Its genome consists of eight single-stranded RNA segments, encoding for eleven viral proteins that orchestrate the infection cycle[1]. The virus hijacks the host cellular machinery for its replication, making both viral and host proteins potential targets for therapeutic intervention[3][4].

Current antiviral drugs primarily target two viral proteins: neuraminidase (NA) and the M2 proton channel[2][4]. However, the emergence of drug-resistant strains necessitates the discovery of novel antivirals with different mechanisms of action[2]. Identifying the specific molecular target of a new inhibitor is a critical step in its development.

Hypothetical Compound Profile: this compound

For the purpose of this guide, we will consider a hypothetical small molecule inhibitor, "this compound," which has demonstrated potent antiviral activity in cell-based assays. The following sections will outline a systematic approach to identify its molecular target.

Table 1: Antiviral Activity of this compound

| Assay Type | Influenza A Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Plaque Reduction Assay | A/WSN/33 (H1N1) | 0.5 | >100 | >200 |

| Cytopathic Effect (CPE) Assay | A/Victoria/3/75 (H3N2) | 0.8 | >100 | >125 |

| Viral RNA Quantification (RT-qPCR) | A/California/04/2009 (H1N1) | 0.6 | >100 | >167 |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Target Identification Workflow

The process of identifying the target of a novel antiviral agent can be multifaceted. A logical workflow is essential to systematically narrow down the possibilities.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible and reliable results.

Time-of-Addition Assay

Objective: To determine the stage of the viral life cycle inhibited by this compound.

Protocol:

-

Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates to form a confluent monolayer.

-

Infect the cells with influenza virus (e.g., A/WSN/33) at a multiplicity of infection (MOI) of 0.1.

-

Add this compound (at 10x EC50) at different time points relative to infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).

-

As controls, use a known entry inhibitor (e.g., Arbidol), a known replication inhibitor (e.g., Favipiravir), and a known release inhibitor (e.g., Oseltamivir).

-

At 12-24 hours post-infection, collect the supernatant and quantify the viral titer using a plaque assay or RT-qPCR.

-

Plot the viral titer as a function of the time of compound addition.

Generation and Sequencing of Resistant Mutants

Objective: To identify the viral protein target through resistance mutations.

Protocol:

-

Perform serial passage of the influenza virus in MDCK cells in the presence of sub-optimal, and then increasing, concentrations of this compound.

-

Start with a concentration equal to the EC50 and gradually increase the concentration with each passage as cytopathic effects diminish.

-

After several passages (typically 10-20), isolate viral clones that exhibit resistance to the compound (i.e., can replicate at high concentrations).

-

Extract viral RNA from the resistant clones and perform reverse transcription and PCR (RT-PCR) to amplify all 8 viral gene segments.

-

Sequence the amplicons using Sanger or next-generation sequencing.

-

Compare the sequences of the resistant viruses to the wild-type virus to identify mutations. Consistent mutations across multiple independent resistance selections strongly suggest the mutated protein is the direct target.

Table 2: Hypothetical Resistance Mutations for this compound

| Independent Selection | Gene Segment | Protein | Mutation | Fold-change in EC50 |

| 1 | 7 | M1 | A138T | 15 |

| 2 | 7 | M1 | A138T | 18 |

| 3 | 7 | M1 | G102R | 12 |

Affinity-Based Chemical Proteomics

Objective: To directly identify the binding partner(s) of this compound in the host or viral proteome.

Protocol:

-

Synthesize a derivative of this compound with a reactive group (e.g., photo-affinity label) and a tag (e.g., biotin).

-

Infect A549 cells with influenza virus and lyse the cells at the peak of viral protein expression.

-

Incubate the cell lysate with the tagged compound.

-

Expose the mixture to UV light to covalently cross-link the compound to its binding partners.

-

Perform a pull-down of the compound-protein complexes using streptavidin beads.

-

Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

-

Proteins that are consistently and specifically pulled down with the active compound but not with a negative control probe are considered candidate targets.

Signaling Pathways in Influenza Virus Infection

Influenza virus infection significantly alters host cell signaling pathways to facilitate its replication and evade the immune response. Understanding these pathways can provide context for the mechanism of action of a novel inhibitor.

Innate Immune Signaling

The host cell recognizes viral components through Pattern Recognition Receptors (PRRs) like RIG-I and Toll-like receptors (TLRs), initiating a signaling cascade that leads to the production of interferons and pro-inflammatory cytokines.

Pro-survival Signaling

Influenza virus activates pro-survival pathways, such as the PI3K/Akt pathway, to prevent premature apoptosis of the host cell, thereby ensuring sufficient time for viral replication. The viral NS1 protein is a key player in activating this pathway.

Target Validation and Mechanism of Action

Once a putative target is identified, several experiments are required for validation.

Table 3: Hypothetical Target Validation Data for this compound Targeting M1

| Experiment | Method | Result | Interpretation |

| In Vitro Binding | Surface Plasmon Resonance | Kd = 250 nM for wild-type M1; No binding to A138T M1 | Direct binding to M1; resistance mutation abolishes binding. |

| Functional Assay | M1 Oligomerization Assay | IC50 = 400 nM | Inhibits a key function of the M1 protein. |

| Cellular Target Engagement | Cellular Thermal Shift Assay (CETSA) | Stabilization of M1 in treated cells | Confirms target engagement in a cellular context. |

| Reverse Genetics | Introduction of A138T mutation into wild-type virus | Recombinant virus shows >15-fold resistance to this compound | Confirms that the single amino acid change confers resistance. |

Conclusion

The identification of the molecular target of a novel anti-influenza compound like the hypothetical "this compound" is a systematic process that integrates virology, molecular biology, genetics, and proteomics. By employing a logical workflow of experiments, from initial phenotypic characterization to direct target validation, researchers can elucidate the mechanism of action, which is essential for further preclinical and clinical development. This guide provides a framework of established and robust methodologies to facilitate this critical endeavor in the quest for new and effective influenza therapies.

References

- 1. Influenza A induced cellular signal transduction pathways - Michael - Journal of Thoracic Disease [jtd.amegroups.org]

- 2. Influenza A: New Therapeutic Targets for a Deadly Disease | Archivos de Bronconeumología [archbronconeumol.org]

- 3. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular targets for influenza drugs: High-throughput RNAi screens in human cells suggest new approaches to curb influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]

Influenza Virus Non-Structural Protein 1 (NS1): A Prime Target for Novel Antiviral Therapeutics

An In-depth Technical Guide on the NS1 Protein and the Binding Site of Small-Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The influenza A virus non-structural protein 1 (NS1) is a multifunctional virulence factor that plays a pivotal role in counteracting the host's innate immune response, thereby facilitating viral replication and pathogenesis.[1][2][3][4] Its critical functions make it an attractive target for the development of novel anti-influenza therapeutics. This guide provides a detailed overview of the NS1 protein, focusing on the binding sites of small-molecule inhibitors, quantitative binding data, and the experimental protocols used to elucidate these interactions.

The NS1 protein is a homodimer of 230-237 amino acids and consists of two distinct functional domains: an N-terminal RNA-binding domain (RBD) and a C-terminal effector domain (ED), connected by a flexible linker region.[5][6] The RBD primarily interacts with double-stranded RNA (dsRNA) to sequester it from host pattern recognition receptors, thus preventing the activation of the interferon (IFN) response.[2] The ED is responsible for protein-protein interactions with various host factors, including the cleavage and polyadenylation specificity factor 30 (CPSF30), which disrupts the processing of host pre-mRNAs, including those for antiviral proteins.[1][4]

The Effector Domain: A Druggable Pocket

A key druggable site on the NS1 protein is a hydrophobic pocket within the effector domain that is responsible for binding to the host protein CPSF30.[4][7] By targeting this pocket, small-molecule inhibitors can disrupt the NS1-CPSF30 interaction, thereby restoring the host's ability to produce antiviral proteins and mount an effective immune response against the virus.

Binding Site of A9 and A22 Inhibitors

Structural and functional studies have identified two notable small-molecule inhibitors, A9 (also known as JJ3297) and A22, that target the CPSF30-binding pocket of the NS1 effector domain.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy and in silico docking studies have revealed that these compounds bind within this pocket, preventing the engagement of CPSF30.[8][9]

The binding of these inhibitors is characterized by interactions with key residues within the hydrophobic pocket of the NS1 effector domain. For instance, tryptophan-187 (W187) in the NS1 ED has been shown to be involved in π–π stacking interactions with the phenyl rings of both A9 and A22, contributing to their binding affinity.[8]

Quantitative Data for NS1 Inhibitors

The efficacy of NS1 inhibitors is quantified through various in vitro and cell-based assays. The following table summarizes key quantitative data for representative NS1 inhibitors.

| Compound | Target | Assay | Value | Influenza A Virus Strain | Reference |

| A9 (JJ3297) | NS1 Effector Domain (CPSF30 binding) | Plaque Reduction Assay | IC50: ~5 µM | A/PR/8/34 (H1N1) | [10] |

| A22 | NS1 Effector Domain (CPSF30 binding) | Antiviral Activity Assay | EC50: < 10 µM | A/PR/8/34 (H1N1) | [8] |

| ML303 | NS1 | Antiviral Activity Assay | IC90: 155 nM | A/PR/8/34 (H1N1) | [5] |

| NSC125044 | NS1 | Yeast Growth Restoration Assay | - | - | [10] |

Experimental Protocols

The characterization of the binding of small-molecule inhibitors to the influenza NS1 protein involves a combination of biophysical, biochemical, and cell-based assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique used to determine the three-dimensional structure of proteins and to map the binding sites of small molecules.

Protocol for Chemical Shift Perturbation (CSP) Mapping:

-

Protein Expression and Purification: The NS1 effector domain (residues 74-230) is expressed in E. coli with uniform 15N-labeling by growing the bacteria in a minimal medium containing 15NH4Cl as the sole nitrogen source. The protein is then purified using affinity and size-exclusion chromatography.

-

NMR Data Acquisition: A series of two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra are recorded for the 15N-labeled NS1 ED in the absence and presence of increasing concentrations of the inhibitor (e.g., A9 or A22).

-

Data Analysis: The HSQC spectra are overlaid, and the chemical shift changes of the backbone amide protons and nitrogens are monitored. Residues exhibiting significant chemical shift perturbations upon addition of the inhibitor are identified as being part of or near the binding site.

In Silico Docking

Computational docking simulations are used to predict the binding mode of a small molecule to its protein target.

Protocol for Molecular Docking:

-

Preparation of Protein and Ligand Structures: The three-dimensional structure of the NS1 effector domain is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The 3D structure of the small-molecule inhibitor is generated using a molecular modeling software.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the most favorable binding poses of the inhibitor within the specified binding pocket of the NS1 ED. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Docking Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, between the inhibitor and the protein residues.

Antiviral Activity Assays (Plaque Reduction Assay)

This cell-based assay is used to determine the concentration of a compound that inhibits viral replication by a certain percentage (e.g., 50% - IC50).

Protocol for Plaque Reduction Assay:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to confluency in 6-well plates.

-

Virus Infection: The cell monolayers are infected with a known amount of influenza A virus.

-

Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with an agar-containing medium containing serial dilutions of the test compound.

-

Plaque Visualization: The plates are incubated for 2-3 days to allow for the formation of viral plaques (zones of cell death). The cells are then fixed and stained with crystal violet to visualize the plaques.

-

Data Analysis: The number of plaques in the presence of the compound is compared to the number of plaques in the untreated control wells. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50%.

Visualizations

Signaling Pathway of NS1-Mediated Inhibition of Host Gene Expression

Caption: NS1 protein effector domain binds to host CPSF30, inhibiting host pre-mRNA processing.

Experimental Workflow for Identifying NS1 Inhibitors

Caption: Workflow for the discovery and characterization of small-molecule inhibitors of the NS1 protein.

References

- 1. The influenza virus NS1 protein as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 3. The influenza virus NS1 protein as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Small Molecule Influenza Virus NS1 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. runhangshu.com [runhangshu.com]

- 7. Structure and Activities of the NS1 Influenza Protein and Progress in the Development of Small-Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural analyses reveal the mechanism of inhibition of influenza virus NS1 by two antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel inhibitor of influenza non-structural protein 1 blocks multi-cycle replication in an RNase L-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Profile of Influenza Virus-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro antiviral activity of Influenza virus-IN-1, a novel inhibitor of the influenza A virus. The information presented herein is collated from available scientific literature to support further research and development efforts in the field of antiviral therapeutics.

Core Antiviral Activity

This compound, a dihydropyrrolidone derivative also identified as compound 5-2 in foundational research, has demonstrated potent inhibitory effects against a variety of influenza A virus subtypes.[1] The compound exhibits a favorable preclinical profile, characterized by significant antiviral efficacy and low cytotoxicity.

Quantitative Antiviral Data

The antiviral potency and cytotoxic profile of this compound are summarized in the table below. The data highlights the compound's efficacy against the viral target and its safety margin in cell-based assays.

| Parameter | Value | Description |

| EC50 | 2.46 µM | The half-maximal effective concentration required to inhibit influenza A virus replication. |

| CC50 | >200 µM | The half-maximal cytotoxic concentration, indicating low toxicity to host cells. |

| SI | >81.3 | The selectivity index (CC50/EC50), reflecting a wide therapeutic window. |

| PAN Endonuclease EC50 | 312.36 nM | The half-maximal effective concentration for inhibiting the viral PAN endonuclease, the primary molecular target.[2][3][4] |

| IC50 Range | 3.11 µM to 7.13 µM | The half-maximal inhibitory concentration against a panel of diverse influenza A virus subtypes.[1] |

Mechanism of Action

This compound exerts its antiviral effect through the inhibition of the influenza virus PAN (PA-Nter) endonuclease.[2][3][4] This enzyme is a critical component of the viral RNA-dependent RNA polymerase complex and is essential for the "cap-snatching" process, whereby the virus acquires host cell mRNA caps to initiate transcription of its own genome. By blocking this activity, this compound effectively halts viral replication.

Furthermore, studies have indicated that this compound modulates the host immune response. The compound has been shown to up-regulate the expression of key antiviral cytokines, specifically interferon-beta (IFN-β), and the antiviral protein MxA in Madin-Darby canine kidney (MDCK) cells.[1] This dual mechanism of direct viral inhibition and potentiation of the innate immune response makes this compound a compelling candidate for further investigation.

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies employed in the initial characterization of this compound, based on the available information.

Cytotoxicity Assay

The cytotoxic effect of this compound on host cells was determined using a standard cell viability assay.

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

-

Methodology:

-

MDCK cells were seeded in 96-well plates and incubated until a confluent monolayer was formed.

-

The cell culture medium was replaced with fresh medium containing serial dilutions of this compound.

-

The plates were incubated for a period of 24 to 48 hours.

-

Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium-based assay.

-

The absorbance was measured, and the CC50 value was calculated by plotting the percentage of cell viability against the compound concentration.

-

Antiviral Activity Assay (CPE Inhibition Assay)

The antiviral efficacy of this compound was evaluated by its ability to protect cells from the cytopathic effect (CPE) induced by influenza virus infection.

-

Cell Line: MDCK cells.

-

Virus: Influenza A virus (various subtypes).

-

Methodology:

-

MDCK cells were seeded in 96-well plates and grown to confluence.

-

The cells were washed and then infected with a standardized dose of influenza A virus in the presence of varying concentrations of this compound.

-

The plates were incubated for a duration that allows for the development of viral CPE in untreated control wells (typically 48-72 hours).

-

The degree of CPE was visually assessed, or cell viability was quantified using a colorimetric assay.

-

The EC50 value was determined by plotting the percentage of CPE inhibition or cell viability against the compound concentration.

-

Quantitative Real-Time RT-PCR (qRT-PCR) for Gene Expression Analysis

To investigate the effect of this compound on the host immune response, the expression levels of IFN-β and MxA were quantified using qRT-PCR.

-

Cell Line: MDCK cells.

-

Treatment: Cells were treated with this compound for 24 hours.

-

Methodology:

-

Total RNA was extracted from treated and untreated MDCK cells.

-

The RNA was reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR was performed using specific primers for IFN-β, MxA, and a housekeeping gene (for normalization).

-

The relative gene expression was calculated using the ΔΔCt method.

-

Visualizing the Experimental Workflow and Mechanism

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for determining antiviral activity and the proposed mechanism of action of this compound.

Caption: Workflow for the CPE inhibition assay to determine the EC50 of this compound.

Caption: Dual mechanism of action of this compound.

References

Oseltamivir: An In-depth Technical Guide to the Inhibition of the Influenza Virus Replication Cycle

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Influenza remains a significant global health concern, necessitating a deep understanding of antiviral mechanisms for the development of effective therapeutics. Oseltamivir, marketed as Tamiflu®, is a cornerstone of anti-influenza treatment. This technical guide provides a comprehensive overview of the molecular interactions and cellular consequences of oseltamivir's inhibitory action on the influenza virus replication cycle. We will delve into its mechanism of action, present quantitative data on its efficacy, detail key experimental protocols for its evaluation, and visualize the complex biological pathways involved.

The Influenza Virus Replication Cycle

The influenza virus, a member of the Orthomyxoviridae family, undergoes a multi-stage replication process within a host cell. This cycle begins with the attachment of the viral hemagglutinin (HA) protein to sialic acid receptors on the host cell surface, leading to endocytosis of the virus.[1][2] Within the acidic environment of the endosome, the viral envelope fuses with the endosomal membrane, releasing the viral ribonucleoproteins (vRNPs) into the cytoplasm.[3] These vRNPs are then imported into the nucleus, a unique feature for an RNA virus, where transcription and replication of the viral genome occur.[4][5] Viral messenger RNAs (mRNAs) are translated into viral proteins by the host cell's machinery. Newly synthesized viral proteins and vRNPs are then assembled at the host cell membrane. In the final step, the viral neuraminidase (NA) protein cleaves sialic acid residues from the host cell and newly formed virions, facilitating the release of progeny viruses and preventing their aggregation.[5]

Oseltamivir's Mechanism of Inhibition

Oseltamivir is a prodrug that is converted by hepatic esterases into its active form, oseltamivir carboxylate.[6][7] This active metabolite is a potent and selective inhibitor of the influenza virus neuraminidase enzyme. Oseltamivir carboxylate is a competitive inhibitor that mimics the natural substrate of neuraminidase, sialic acid.[6] By binding to the active site of the neuraminidase enzyme, oseltamivir carboxylate prevents the cleavage of sialic acid residues on the surface of infected cells and newly formed viral particles.[6] This inhibition has two major consequences: it prevents the release of progeny virions from the infected cell and it causes the aggregation of newly formed viruses at the cell surface, thus limiting the spread of the infection.[8]

Quantitative Efficacy of Oseltamivir

The antiviral activity of oseltamivir is quantified by its 50% inhibitory concentration (IC50) and 50% effective concentration (EC50). The IC50 is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity, while the EC50 is the concentration required to reduce the number of viral plaques by 50% in cell culture. A lower value for both indicates higher potency. The 50% cytotoxic concentration (CC50) is the concentration that causes the death of 50% of host cells, and the selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

| Influenza Strain | Inhibitor | IC50 (nM) | EC50 (nM) | Reference |

| Influenza A | ||||

| A/H1N1 | Oseltamivir Carboxylate | 1.34 | - | [1] |

| A/H3N2 | Oseltamivir Carboxylate | 0.67 | - | [1] |

| A/H1N2 | Oseltamivir Carboxylate | 0.90 | - | [1] |

| NWS (H1N1) | Oseltamivir Carboxylate | - | 0.51 | [9] |

| Victoria (H3N2) | Oseltamivir Carboxylate | - | 0.19 | [9] |

| Duck (H5N1) | Oseltamivir Carboxylate | - | 0.70 | [9] |

| A/Oklahoma/447/2008 (H1N1) | Oseltamivir Carboxylate | 0.0112 | - | [8] |

| Influenza B | ||||

| Various Strains | Oseltamivir Carboxylate | 13.0 | - | [1] |

| B/HongKong/CUHK33261/2012 | Oseltamivir Carboxylate | 0.00114 | - | [8] |

Table 1: In Vitro Inhibitory and Effective Concentrations of Oseltamivir Carboxylate against Various Influenza Strains.

Experimental Protocols

Neuraminidase Inhibition Assay (MUNANA-based Fluorescent Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., NaOH in ethanol)

-

96-well black plates

-

Fluorometer

-

Influenza virus stock

-

Oseltamivir carboxylate

Procedure:

-

Prepare serial dilutions of oseltamivir carboxylate in the assay buffer.

-

In a 96-well plate, add a standardized amount of influenza virus to each well.

-

Add the serially diluted oseltamivir carboxylate to the wells containing the virus. Include control wells with virus and no inhibitor, and blank wells with no virus.

-

Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the neuraminidase.

-

Add the MUNANA substrate to all wells and incubate at 37°C for 30-60 minutes.[2][10] The neuraminidase will cleave MUNANA, releasing a fluorescent product (4-methylumbelliferone).

-

Stop the reaction by adding the stop solution.[2]

-

Measure the fluorescence in each well using a fluorometer with an excitation wavelength of approximately 355-365 nm and an emission wavelength of 450-460 nm.[2][10]

-

Calculate the percentage of neuraminidase inhibition for each concentration of oseltamivir carboxylate compared to the control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Cell culture medium (e.g., DMEM)

-

Influenza virus stock

-

Oseltamivir carboxylate

-

Semi-solid overlay (e.g., Avicel or agarose) containing trypsin

-

Fixative (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., crystal violet)

-

6-well or 12-well plates

Procedure:

-

Seed MDCK cells in 6-well or 12-well plates and grow to confluency.[3]

-

Prepare serial dilutions of the influenza virus stock.

-

Infect the confluent MDCK cell monolayers with the diluted virus for 1-2 hours at 37°C.

-

During the infection period, prepare serial dilutions of oseltamivir carboxylate in the semi-solid overlay medium.

-

After infection, remove the virus inoculum and wash the cells with PBS.

-

Add the semi-solid overlay containing the different concentrations of oseltamivir carboxylate to the respective wells. Include control wells with no drug.

-

Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.[3]

-

Fix the cells with the fixative solution.

-

Remove the overlay and stain the cell monolayer with crystal violet. Uninfected cells will stain, while areas of cell death due to viral replication (plaques) will remain clear.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each drug concentration compared to the control wells.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Impact on Host Cell Signaling Pathways

Influenza virus infection is known to activate several host cell signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) pathways, which can contribute to the inflammatory response and viral replication.[11][12] While oseltamivir's primary target is the viral neuraminidase, its therapeutic effect of reducing viral load has downstream consequences on these host pathways. By limiting viral replication and spread, oseltamivir indirectly dampens the activation of pro-inflammatory signaling cascades that are triggered by the virus.[13] Some studies have also explored the synergistic effects of combining oseltamivir with inhibitors of the MAPK/ERK pathway, suggesting that a multi-pronged approach targeting both viral and host factors could be a promising therapeutic strategy.[14]

Conclusion

Oseltamivir remains a critical tool in the management of influenza infections. Its well-defined mechanism of action, targeting the final stage of the viral replication cycle, effectively curtails the spread of the virus. The quantitative data presented in this guide underscore its potency against a range of influenza strains. The detailed experimental protocols provide a framework for the continued evaluation of oseltamivir and the development of new antiviral agents. A comprehensive understanding of the interplay between the virus, the host cell, and antiviral therapeutics is paramount for advancing the field of influenza research and drug development.

References

- 1. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influenza virus plaque assay [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 10. mdpi.com [mdpi.com]

- 11. Regulation of Host Immune Responses against Influenza A Virus Infection by Mitogen-Activated Protein Kinases (MAPKs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB Signaling Differentially Regulates Influenza Virus RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Combination of MEK inhibitors and oseltamivir leads to synergistic antiviral effects after influenza A virus infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Influenza Virus Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses pose a significant and persistent threat to global public health, causing seasonal epidemics and occasional pandemics with substantial morbidity and mortality. The rapid evolution of the virus leads to the emergence of strains resistant to currently approved antiviral drugs, necessitating a continuous effort in the discovery and development of novel influenza virus inhibitors. This technical guide provides an in-depth overview of the synthesis, evaluation, and mechanisms of action of new classes of influenza inhibitors targeting various viral and host components. We will delve into the core aspects of inhibitor design, experimental validation, and the intricate signaling pathways involved in influenza virus replication, offering a comprehensive resource for researchers in the field.

Key Viral Targets for Inhibition

The influenza virus life cycle presents several vulnerable stages that can be targeted by small molecule inhibitors. The primary targets include:

-

Neuraminidase (NA): A surface glycoprotein essential for the release of progeny virions from infected cells.

-

Hemagglutinin (HA): Another surface glycoprotein that mediates viral entry into host cells by binding to sialic acid receptors and facilitating membrane fusion.[1]

-

RNA-dependent RNA polymerase (RdRp): A viral enzyme complex responsible for the replication and transcription of the viral RNA genome.

-

M2 Ion Channel: A proton-selective channel crucial for the uncoating of the viral genome within the endosome.

Data Presentation: Potency of Novel Influenza Virus Inhibitors

The following tables summarize the in vitro and in vivo inhibitory activities of selected novel influenza virus inhibitors against various influenza strains.

Table 1: In Vitro Activity of Novel Neuraminidase Inhibitors

| Compound/Inhibitor | Influenza Virus Strain | Assay Type | IC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Reference |

| Acylhydrazone derivative 6e | Influenza A (H1N1) | NA Inhibition | 2.37 ± 0.5 | - | - | [2] |

| Furan formamide derivative | Influenza A (H3N2) | NA Inhibition | 33.5 | - | - | [2] |

| Zanamivir analogue (l-asparagine) | Influenza A (H3N2) | NA Inhibition | 400-fold lower than Zanamivir | - | - | [3] |

| Zanamivir analogue (l-asparagine) | Influenza A (H5N1) | NA Inhibition | 200-fold lower than Zanamivir | - | - | [3] |

| Isoscutellarein | Influenza A/Guizhou/54/89 (H3N2) | CPE Assay | - | 20 | - | [4] |

| Oseltamivir | NWS (H1N1) | NA Inhibition | - | 0.00051 | - | [5] |

| Oseltamivir | Victoria (H3N2) | NA Inhibition | - | 0.00019 | - | [5] |

| Oseltamivir | Duck (H5N2) | NA Inhibition | - | 0.00070 | - | [5] |

Table 2: In Vitro Activity of Novel Hemagglutinin Inhibitors

| Compound/Inhibitor | Influenza Virus Strain | Assay Type | IC50 (µM) | EC50 (µM) | Reference |

| TBHQ | H14 subtype | Virus Infection | at µM level | - | [1] |

| Piperidine derivative | A/PR/8/34 (H1N1) | Cell-based | - | ~5 | [6] |

| Piperidine derivative | A/Virginia/ATCC3/2009 (H1N1) | Cell-based | - | ~1.6 | [6] |

| F0045(S) derivative | Group 1 Influenza A strains | Cell-based | - | subnanomolar | [7] |

| DAS181 | HPAI H5N1 | In vitro | - | 0.00004 - 0.0009 | [1] |

Table 3: In Vitro Activity of Novel RNA Polymerase Inhibitors

| Compound/Inhibitor | Influenza Virus Strain | Assay Type | IC50 (µM) | Reference |

| Compound I | A/Puerto Rico/8/1934 (H1N1) | CPE Inhibition | 0.07 ± 0.02 | [8] |

| Compound I | A/Hong Kong/8/68 (H3N2) | CPE Inhibition | 0.04 ± 0.01 | [8] |

| Compound II | A/Puerto Rico/8/1934 (H1N1) | CPE Inhibition | 0.09 ± 0.05 | [8] |

| Compound II | A/Hong Kong/8/68 (H3N2) | CPE Inhibition | 0.07 ± 0.03 | [8] |

| Compound 16 | Influenza A/WSN/1933 (H1N1) | vRNP transcription | 8.80 | [9] |

| Compound 17 | Influenza A/WSN/1933 (H1N1) | vRNP transcription | 68.8 | [9] |

| Compound 18 | Influenza A/WSN/1933 (H1N1) | vRNP transcription | 35.37 | [9] |

| CC-42344 | Seasonal and pandemic influenza A | CPE Inhibition | 0.0001 - 0.009 | [9] |

Table 4: In Vitro Activity of Novel M2 Ion Channel Inhibitors

| Compound/Inhibitor | Influenza Virus Strain/Mutant | Assay Type | EC50 (µM) | IC50 (µM) | Reference |

| Compound 6 | rH3N2 M2-S31N/L26I | - | 0.5 ± 0.2 | - | [10] |

| Compound 7 | rH3N2 M2-S31N/L26I | - | 1.2 ± 0.04 | - | [10] |

| Compound 15 | rH3N2 M2-S31N/L26I | - | 2.0 ± 0.9 | - | [10] |

| Guanidine 16d | Wild-type M2 | TEV assay | - | 3.4 | [11] |

| Guanidine 16d | M2-V27A mutant | TEV assay | - | 0.29 | [11] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of novel inhibitors.

Neuraminidase Inhibition Assay (Fluorescence-based using MUNANA)

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[12][13][14]

Materials:

-

Influenza virus stock

-

2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay Buffer (e.g., 2-(N-morpholino)ethanesulfonic acid (MES) with CaCl2, pH 6.5)

-

Stop Solution (e.g., ethanol and NaOH)[12]

-

96-well black, flat-bottom plates

-

Fluorometer

Procedure:

-

Virus Titration:

-

Perform a two-fold serial dilution of the virus stock in the assay buffer across a 96-well plate.

-

Add MUNANA substrate to each well and incubate at 37°C for 1 hour.

-

Stop the reaction with the stop solution.

-

Measure the fluorescence (excitation ~355 nm, emission ~460 nm) to determine the optimal virus dilution that gives a linear signal.[12]

-

-

Inhibition Assay:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a new 96-well plate, add the diluted inhibitor, followed by the pre-titered virus.

-

Incubate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[12]

-

Add the MUNANA substrate to each well and incubate at 37°C for 1 hour.[12]

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the inhibitor concentration.

-

Plaque Reduction Assay

This cell-based assay determines the concentration of an inhibitor required to reduce the number of virus-induced plaques by 50% (EC50).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Cell culture medium (e.g., DMEM with supplements)

-

Overlay medium (e.g., Avicel or agarose-containing medium)

-

Crystal violet staining solution or immunostaining reagents

-

6- or 12-well plates

Procedure:

-

Cell Seeding:

-

Seed MDCK cells in 6- or 12-well plates to form a confluent monolayer overnight.[15]

-

-

Virus Infection and Inhibitor Treatment:

-

Prepare serial dilutions of the test inhibitor in the culture medium.

-

Pre-incubate the MDCK cell monolayer with the different concentrations of the inhibitor for a specified time.

-

Infect the cells with a known titer of influenza virus (to produce a countable number of plaques) in the presence of the inhibitor.

-

Incubate for 1 hour to allow viral adsorption.[16]

-

-

Overlay and Incubation:

-

Remove the virus inoculum and wash the cells.

-

Add the overlay medium containing the respective concentrations of the inhibitor.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.

-

-

Plaque Visualization and Counting:

-

Fix the cells (e.g., with formalin).

-

If using crystal violet, remove the overlay and stain the cell monolayer. Plaques will appear as clear zones.

-

If using immunostaining, permeabilize the cells and use an antibody against a viral protein (e.g., nucleoprotein) followed by a secondary antibody conjugated to an enzyme for colorimetric detection.[16][17]

-

Count the number of plaques in each well.

-

Calculate the EC50 value, which is the concentration of the inhibitor that reduces the plaque number by 50% compared to the untreated virus control.

-

High-Throughput Screening (HTS) with Luciferase Reporter Assay

This assay is suitable for screening large compound libraries for antiviral activity. It utilizes a recombinant influenza virus expressing a luciferase reporter gene.

Materials:

-

Recombinant influenza virus expressing luciferase

-

MDCK or other susceptible cells

-

Luciferase assay substrate

-

96- or 384-well plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in 96- or 384-well plates.

-

-

Compound Treatment and Infection:

-

Add the library compounds to the wells.

-

Infect the cells with the luciferase-expressing influenza virus.

-

-

Incubation and Lysis:

-

Incubate for a period sufficient for viral replication and reporter gene expression (e.g., 24-48 hours).

-

Lyse the cells to release the luciferase enzyme.

-

-

Luminescence Measurement:

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

A decrease in luminescence in the presence of a compound indicates potential antiviral activity.

-

Influenza Challenge Studies in Mice

Animal models are essential for evaluating the in vivo efficacy of novel inhibitors. Mice are a commonly used model for influenza research.[18][19][20]

Materials:

-

Specific pathogen-free mice (e.g., BALB/c or C57BL/6)[19]

-

Mouse-adapted influenza virus strain

-

Test inhibitor formulation

-

Anesthesia

Procedure:

-

Acclimatization and Grouping:

-

Acclimatize mice to the facility for at least a week.

-

Randomly assign mice to treatment and control groups.

-

-

Inhibitor Administration:

-

Administer the test inhibitor via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

-

-

Viral Challenge:

-

Anesthetize the mice and intranasally infect them with a lethal or sub-lethal dose of a mouse-adapted influenza virus.[18]

-

-

Monitoring:

-

Monitor the mice daily for morbidity (body weight loss, clinical signs of illness) and mortality for at least 14 days post-infection.[18]

-

-

Endpoint Analysis:

-

At specific time points, euthanize a subset of mice from each group.

-

Collect lungs and other relevant tissues to determine viral titers (e.g., by plaque assay or TCID50) and to assess lung pathology (histology).

-

Analyze immune responses (e.g., cytokine levels, antibody titers).

-

Signaling Pathways and Experimental Workflows

Understanding the interaction between the influenza virus and host cell signaling pathways is critical for identifying new therapeutic targets.

Signaling Pathways

Caption: Influenza virus-induced MAPK signaling pathway.

Caption: Influenza virus activation of the NF-κB signaling pathway.

Caption: RIG-I-like receptor signaling pathway in response to influenza virus.

Experimental Workflow

Caption: General workflow for the discovery and development of novel influenza inhibitors.

Conclusion

The development of novel influenza virus inhibitors is a dynamic and critical area of research. A multi-pronged approach, targeting different viral and host factors, is essential to combat the ever-evolving threat of influenza. This guide has provided a comprehensive overview of the current landscape, from the synthesis and evaluation of new chemical entities to the underlying molecular mechanisms of viral replication. By leveraging detailed experimental protocols, robust data analysis, and a deep understanding of virus-host interactions, the scientific community can continue to advance the pipeline of effective anti-influenza therapeutics.

References

- 1. Novel hemagglutinin-based influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity [mdpi.com]

- 4. Progress of small molecular inhibitors in the development of anti-influenza virus agents [thno.org]

- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 6. Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery [explorationpub.com]

- 7. pnas.org [pnas.org]

- 8. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of M2 channel blockers targeting the drug-resistant double mutants M2-S31N/L26I and M2-S31N/V27A from the influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Azatetracyclo[5.2.1.15,8.01,5]undecane derivatives: from wild-type inhibitors of the M2 ion channel of influenza A virus to derivatives with potent activity against the V27A mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ulab360.com [ulab360.com]

- 15. Influenza virus plaque assay [protocols.io]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. researchgate.net [researchgate.net]

- 18. Influenza A Virus Studies in a Mouse Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Influenza Studies - IITRI [iitri.org]

Influenza Virus and Host Cell Crosstalk: A Technical Guide to Interaction Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Influenza A virus (IAV) infection is a significant global health concern, necessitating a deep understanding of the molecular interplay between the virus and its host. This technical guide provides an in-depth exploration of the core interactions between the influenza virus and host cells, with a focus on the signaling pathways that are modulated during infection. By hijacking and manipulating cellular machinery, the virus facilitates its replication and propagation. This document summarizes key quantitative data, details common experimental methodologies, and provides visual representations of the critical signaling cascades involved, offering a valuable resource for researchers and professionals in the field of virology and antiviral drug development.

Introduction: The Influenza A Virus Lifecycle

Influenza A virus, a member of the Orthomyxoviridae family, is an enveloped virus with a segmented, negative-sense single-stranded RNA genome.[1][2] The viral envelope is studded with two key glycoproteins: hemagglutinin (HA) and neuraminidase (NA), which are the primary determinants of viral entry and release, respectively.[3][4] The viral genome is encapsidated by the nucleoprotein (NP) and associated with the viral RNA-dependent RNA polymerase complex.

The lifecycle of the influenza virus can be broadly divided into the following stages: attachment and entry, uncoating, transcription and replication, protein synthesis, assembly, and budding.[2][5] Each of these stages involves intricate interactions with host cell factors, making them potential targets for therapeutic intervention.

Viral Entry and Host Cell Recognition

The initiation of influenza virus infection is mediated by the attachment of the viral HA protein to sialic acid-containing receptors on the surface of host epithelial cells in the respiratory tract.[3][6] The specificity of this interaction is a major determinant of host tropism. Human-adapted influenza viruses preferentially bind to α-2,6 linked sialic acids, which are abundant in the human upper respiratory tract, while avian influenza viruses tend to bind to α-2,3 linked sialic acids found in the avian gastrointestinal tract and the human lower respiratory tract.[6]

Following attachment, the virus is internalized by the host cell via receptor-mediated endocytosis.[5] The acidic environment of the late endosome triggers a conformational change in the HA protein, exposing a fusion peptide that mediates the fusion of the viral envelope with the endosomal membrane. This fusion event releases the viral ribonucleoprotein (vRNP) complexes into the cytoplasm.[5]

Host Cell Signaling Pathways Modulated by Influenza Virus

Upon entry into the host cell, the influenza virus actively manipulates a variety of cellular signaling pathways to create a favorable environment for its replication and to counteract the host's antiviral responses.[1][7][8] Key pathways affected include the NF-κB, PI3K/Akt, and MAPK signaling cascades.[1][8]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the innate immune response. During influenza virus infection, NF-κB signaling is activated, leading to the production of pro-inflammatory cytokines.[8] However, the virus has evolved mechanisms to modulate this pathway for its own benefit. The viral non-structural protein 1 (NS1) can both activate and inhibit NF-κB signaling at different stages of infection to control the host immune response.[8]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and apoptosis. Influenza A virus infection activates the PI3K/Akt pathway, which is essential for efficient viral replication.[8] The viral NS1 protein has been shown to be a key activator of this pathway.[8] Activation of Akt promotes cell survival by inhibiting apoptosis, thereby ensuring the completion of the viral replication cycle.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 MAPK cascades, is another critical signaling network manipulated by the influenza virus.[8] Activation of the MAPK pathway is required for the nuclear export of the viral ribonucleoprotein complexes, a crucial step for the assembly of new virions. The virus utilizes these pathways to facilitate the propagation of infectious progeny.[8]

Quantitative Data on Virus-Host Interactions

The study of influenza virus-host interactions often involves the quantification of binding affinities and forces. While specific data for a hypothetical "Influenza virus-IN-1" is not available, representative data for influenza virus interactions are presented below.

| Interaction | Method | Measured Parameter | Value Range | Reference |

| Influenza HA - Sialic Acid Receptor | Single-Molecule Force Spectroscopy | Unbinding Force | 7 - 25 pN | [3] |

| Influenza HA - Sialic Acid Glycoproteins | Surface Plasmon Resonance | Dissociation Constant (Kd) | Millimolar (mM) | [3] |

Experimental Protocols

A variety of experimental techniques are employed to investigate the intricate relationship between the influenza virus and its host cells.

Virus-Host Protein Interaction Assays

Co-immunoprecipitation (Co-IP):

-

Infect host cells with influenza virus.

-

Lyse the cells at the desired time post-infection to preserve protein complexes.

-

Incubate the cell lysate with an antibody specific to a viral protein of interest.

-

Use protein A/G-conjugated beads to capture the antibody-protein complex.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting or mass spectrometry to identify interacting host proteins.

Yeast Two-Hybrid (Y2H):

-

Clone the viral protein of interest ("bait") into a Y2H vector containing a DNA-binding domain (DBD).

-

Clone a library of host cell cDNAs ("prey") into a Y2H vector containing an activation domain (AD).

-

Co-transform yeast with the bait and prey plasmids.

-

If the bait and prey proteins interact, the DBD and AD are brought into proximity, activating the transcription of a reporter gene.

-

Select for positive interactions by plating the yeast on selective media.

-

Sequence the prey plasmids from positive clones to identify the interacting host protein.

Analysis of Host Cell Signaling Pathways

Western Blotting:

-

Infect host cells with influenza virus and collect cell lysates at various time points.

-

Separate the proteins in the lysates by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated (activated) and total forms of signaling proteins (e.g., Akt, ERK, p38).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

Quantify the band intensities to determine the activation state of the signaling pathway.

Conclusion

The interplay between the influenza virus and host cell signaling pathways is a complex and dynamic process. A thorough understanding of these interactions is paramount for the development of novel antiviral strategies that can target host factors essential for viral replication or modulate the host immune response to reduce pathology. This guide provides a foundational overview of the key molecular events and methodologies central to this field of research, serving as a valuable resource for driving future discoveries in influenza virology and therapeutic design.

References

- 1. Influenza virus and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Host–Virus Interaction: How Host Cells Defend against Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influenza virus binds its host cell using multiple dynamic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influenza Virus (Flu) | BCM [bcm.edu]

- 5. google.com [google.com]

- 6. Influenza - Wikipedia [en.wikipedia.org]

- 7. worldscientific.com [worldscientific.com]

- 8. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of Influenza Virus Polymerase in Complex with Endonuclease Inhibitor IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza virus RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for viral replication and transcription, making it a prime target for antiviral drug development. The heterotrimeric complex, composed of polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2), carries out the synthesis of viral RNA. The PA subunit contains an endonuclease domain (PAN) responsible for the "cap-snatching" mechanism, a process essential for the transcription of viral mRNAs. This mechanism involves the cleavage of the 5' caps from host pre-mRNAs, which are then used as primers for viral mRNA synthesis. Inhibition of this endonuclease activity is a validated strategy for combating influenza virus infection.

This technical guide focuses on the structural biology of the influenza virus polymerase in complex with Influenza virus-IN-1 (also referred to as compound 14), a potent inhibitor targeting the PA endonuclease. We will delve into the available quantitative data, detail the general experimental protocols for characterizing such inhibitors, and visualize the pertinent molecular interactions and experimental workflows.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of this compound. It is important to note that this data is sourced from a commercial supplier (MedchemExpress) and awaits full disclosure in peer-reviewed primary literature for complete contextual understanding.

| Parameter | Value | Description |

| EC50 | 2.46 µM | The half-maximal effective concentration for inhibition of Influenza A virus replication in cell culture. |

| CC50 | >200 µM | The half-maximal cytotoxic concentration, indicating low cellular toxicity. |